molecular formula C10H8N2 B1299567 1-Methyl-1H-indole-3-carbonitrile CAS No. 24662-37-1

1-Methyl-1H-indole-3-carbonitrile

Cat. No. B1299567
CAS RN: 24662-37-1
M. Wt: 156.18 g/mol
InChI Key: FBAXZPMXGBNBPE-UHFFFAOYSA-N
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Description

“1-Methyl-1H-indole-3-carbonitrile” is a chemical compound with the empirical formula C10H8N2 . It is a heterocyclic compound that is part of the indole family .


Synthesis Analysis

The synthesis of “1-Methyl-1H-indole-3-carbonitrile” and its derivatives has been a subject of interest in recent years . For instance, one method involves the reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, through the Knoevenagel reaction . Another method involves the condensation of 1-Methylindole-3-carboxaldehyde with thiophene-3-acetonitrile .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indole-3-carbonitrile” consists of a 1H-indole ring attached to a carbonitrile group . The compound has a molecular weight of 156.18 g/mol .


Chemical Reactions Analysis

“1-Methyl-1H-indole-3-carbonitrile” and its derivatives are known to participate in various chemical reactions, particularly multicomponent reactions (MCRs) . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Physical And Chemical Properties Analysis

“1-Methyl-1H-indole-3-carbonitrile” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.

Scientific Research Applications

  • 4-substituted β-lactams
  • Biologically active indoles
  • Inhibitors of glycogen synthase kinase 3β (GSK-3)
  • Indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors
  • HIV-1 integrase inhibitors

    Preparation of 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles

    This involves combining 3-(cyanoacetyl)-indoles with an aryl-aldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions .

    Synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-

    This is achieved through a three-component reaction .

    N-Alkylanilines reactions

    N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes. The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt .

    Antimicrobial potential

    Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

    Preparation of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles

    This is achieved by the one-pot multicomponent cyclocondensation reaction of 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes and cyanoacetamide in the presence of silica supported ionic liquid [pmim]HSO4 SiO2 as a catalyst .

    Synthesis of 2-Thiophenecarbonitrile and 3-Thiophenecarbonitrile

    These are synthesized using 1-Methyl-1H-indole-3-carbonitrile as a starting material .

    Preparation of 3,5-Heptanedione and Indole-5-carboxaldehyde

    These are prepared using 1-Methyl-1H-indole-3-carbonitrile .

    Synthesis of 5-Bromothiophene-2-carbonitrile and 2-Bromo-3-(bromomethyl)thiophene

    These are synthesized using 1-Methyl-1H-indole-3-carbonitrile .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it may be harmful if swallowed or if it comes into contact with the eyes . It is also classified as a combustible, acute toxic Cat.3 / toxic compound which causes chronic effects .

Future Directions

The future directions of “1-Methyl-1H-indole-3-carbonitrile” research could involve further exploration of its applications in multicomponent reactions . This could lead to the development of new synthetic strategies in medicinal and pharmaceutical chemistry .

properties

IUPAC Name

1-methylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAXZPMXGBNBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367996
Record name 1-Methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indole-3-carbonitrile

CAS RN

24662-37-1
Record name 1-Methylindole-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLINDOLE-3-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-cyanoindole (1.0 g, 7.03 mmol) in DMC (10 mL), DABCO (0.079 g, 0.70 mmol) is added and the resulting solution is heated to reflux for 8 h. The reaction is cooled to RT, and diluted with EtOAc (40 mL) and H2O (40 mL). The organic layer is separated and washed in sequence with H2O (50 mL), 10% aqueous citric acid (2×40 mL) and H2O (4×40 mL). The organic layer is dried over anhydrous Na2SO4, filtered and concentrated under vacuum to give 3-cyano-1-methylindole (about 1.08 g, 98%) as an oil: 1H NMR (CDCl3) δ7.74 (d, 1H), 7.53 (s, 1H), 7.40-7.28 (m, 3H), 3.83 (s, 3H); 13C NMR (CDCl3) 136.0, 135.6, 127.8, 123.8, 122.1, 119.8, 116.0, 110.4, 85.4, 33.6; MS m/z 156 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.079 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of indole-3-carbonitrile (1.0 g, 7.03 mmole), potassium carbonate (0.5 g), N,N-dimethytformamide (10 mL) and dimethyl carbonate (1.8 mL, 21.4 mmol) was stirred and heated to reflux (˜130° C.). The reaction (monitored by HPLC) was complete within 3.5 h. The reaction mixture was then cooled to 3° C. and ice cold water (25 mL) was added slowly. The resulting oily suspension was extracted with tert-butyl methyl ether (40 mL) and the organic phase was washed with water (3×25 mL), dried and evaporated in vacuo to obtain 1.07 g of the product, 1-methylindole-3-carbonitrile, as a dark oil (97.4% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
R Meine, W Becker, H Falke, L Preu, N Loaëc, L Meijer… - Molecules, 2018 - mdpi.com
… 7-Chloro-1-methyl-1H-indole-3-carbonitrile (13c): According to general procedure B from 7-… 7-Bromo-1-methyl-1H-indole-3-carbonitrile (13d): According to general procedure B from 7-…
Number of citations: 30 www.mdpi.com
TS Reddy, S Rai, SK Koppula - Journal of Molecular Structure, 2022 - Elsevier
… Initially, the synthesis of 1-methyl-3-(2H-tetrazol-5-yl)−1H-indole (2) was accomplished from the reaction of 1-methyl-1H-indole-3-carbonitrile (1) with NaN 3 mediated by I 2 in DMF at …
Number of citations: 2 www.sciencedirect.com
B Zhang, Y Duan, Y Yang, Q Mao, F Lin, J Gao… - European Journal of …, 2022 - Elsevier
Xanthine oxidase (XO) has been an important target for the treatment of hyperuricemia and gout. The analysis of potential interactions of pyrimidinone and 3-cyano indole …
Number of citations: 12 www.sciencedirect.com
R Alvarez, P Puebla, JF Diaz, AC Bento… - Journal of medicinal …, 2013 - ACS Publications
Colchicine site ligands with indole B rings are potent tubulin polymerization inhibitors. Structural modifications at the indole 3-position of 1-methyl-5-indolyl-based isocombretastatins (1,…
Number of citations: 77 pubs.acs.org
JPN Papillon, C Lou, AK Singh… - Journal of Medicinal …, 2015 - ACS Publications
… and then purified by silica gel flash chromatography (dichloromethane-methanol-triethylamine, 83:8:9) to afford 2-(5-amino-pyridin-3-yl)-6-chloro-1-methyl-1H-indole-3-carbonitrile …
Number of citations: 36 pubs.acs.org
S Cascioferro, A Attanzio, V Di Sarno, S Musella… - Marine drugs, 2019 - mdpi.com
New analogs of nortopsentin, a natural 2,4-bis(3′-indolyl)imidazole alkaloid, in which the central imidazole ring of the natural lead was replaced by a 1,2,4-oxadiazole moiety, and in …
Number of citations: 54 www.mdpi.com
LG Mueller, A Chao, E AlWedi… - Beilstein Journal of …, 2021 - beilstein-journals.org
… Trapping lithiated Asmic with 1-methyl-1H-indole-3-carbonitrile afforded indole 7l whereas trapping with ethyl N-phenylformimidate afforded the selectively N-1 protected imidazole 7m (…
Number of citations: 3 www.beilstein-journals.org
X Gu, X Zhang, W Yu, K Sun, W Wei… - Advanced Synthesis …, 2023 - Wiley Online Library
The position‐selective functionalization of the poorly reactive benzenoid nucleus of indoles has remained a great challenge in organic chemistry. Here we describe a directing‐group‐…
Number of citations: 2 onlinelibrary.wiley.com
S Cascioferro, B Parrino, GL Petri… - European Journal of …, 2019 - Elsevier
… The methylation of derivatives 5 with dimethyl carbonate in anhydrous DMF under reflux at 130 C, afforded the corresponding 1-methyl-1H-indole-3-carbonitrile 6 (yield 98%). The key …
Number of citations: 57 www.sciencedirect.com
W Yu, X Zhang, C Liu, Y Zhang, X Gu… - The Journal of …, 2022 - ACS Publications
An efficient copper–iodine cocatalyzed intermolecular C–H aminocyanation of indoles with a broad substrate scope has been developed for the first time. This method enables highly …
Number of citations: 8 pubs.acs.org

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